molecular formula C17H18Cl2N2O B11175943 N-(2,4-dichlorophenyl)-4-(diethylamino)benzamide

N-(2,4-dichlorophenyl)-4-(diethylamino)benzamide

Cat. No.: B11175943
M. Wt: 337.2 g/mol
InChI Key: VYKPRGBGVFKQAG-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-4-(diethylamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dichlorophenyl group and a diethylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-4-(diethylamino)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichloroaniline and 4-(diethylamino)benzoic acid.

    Amidation Reaction: The 2,4-dichloroaniline is reacted with 4-(diethylamino)benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Catalysts and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-4-(diethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

N-(2,4-dichlorophenyl)-4-(diethylamino)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-4-(diethylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dichlorophenyl)-4-(dimethylamino)benzamide: Similar structure with a dimethylamino group instead of a diethylamino group.

    N-(2,4-dichlorophenyl)-4-(methylamino)benzamide: Similar structure with a methylamino group instead of a diethylamino group.

Uniqueness

N-(2,4-dichlorophenyl)-4-(diethylamino)benzamide is unique due to the presence of both dichlorophenyl and diethylamino groups, which confer specific chemical and biological properties. These structural features may result in distinct reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H18Cl2N2O

Molecular Weight

337.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-4-(diethylamino)benzamide

InChI

InChI=1S/C17H18Cl2N2O/c1-3-21(4-2)14-8-5-12(6-9-14)17(22)20-16-10-7-13(18)11-15(16)19/h5-11H,3-4H2,1-2H3,(H,20,22)

InChI Key

VYKPRGBGVFKQAG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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